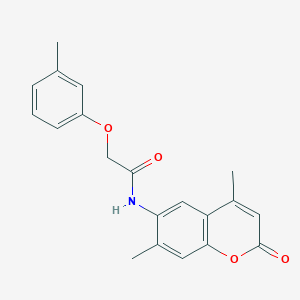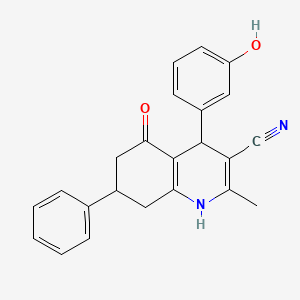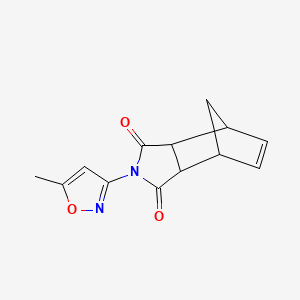
4-acetyl-3-hydroxy-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-acetyl-3-hydroxy-5-(2-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one” is a chemical substance with a molecular formula of C15H11N3O5S and a molecular weight of 345.33 .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl esters of acylpyruvic acids with a mixture of aromatic aldehyde and 3-picolylamine . The reaction proceeds in dioxane with short-term heating to form 5-aryl-4-acyl-3-hydroxy-1-(3-picolyl)-3-pyrrolin-2-ones .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolin-2-one ring with various substituents. The IR spectra of the compound contain absorption bands of the ketone carbonyl group (1624–1652 cm –1), the lactam carbonyl group (1692–1710 cm –1), and the enol OH group (3096–3200 cm –1) .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions. The compound is formed by the reaction of methyl esters of acylpyruvic acids with a mixture of aromatic aldehyde and 3-picolylamine .Physical and Chemical Properties Analysis
The compound is a colorless crystalline substance soluble in DMSO, DMF, sparingly soluble in acetic acid, dioxane, and alcohol, and insoluble in water . The melting point is 211–213°C (dioxane) .Direcciones Futuras
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-2-(2-nitrophenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11(21)15-16(13-9-5-6-10-14(13)20(24)25)19(18(23)17(15)22)12-7-3-2-4-8-12/h2-10,16,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIOJOZJRHKMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)

![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid](/img/structure/B5006148.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5006155.png)
![2-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]ethanamine](/img/structure/B5006168.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)
![4-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE](/img/structure/B5006172.png)
![N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5006175.png)

